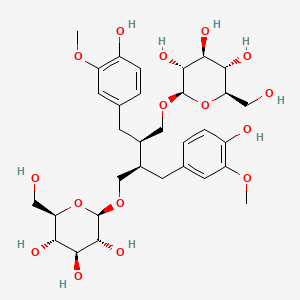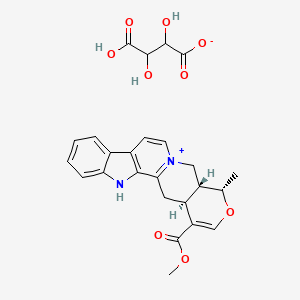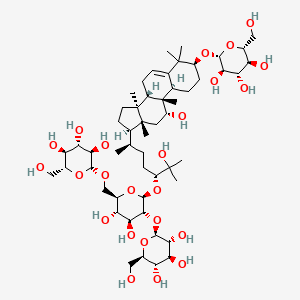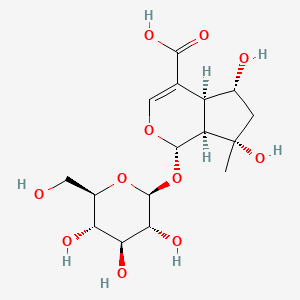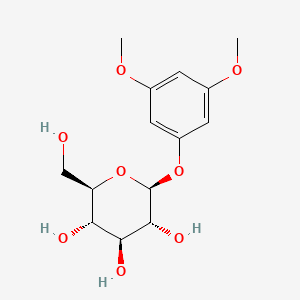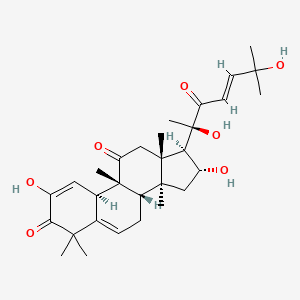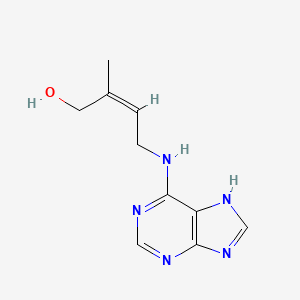
顺式玉米素
描述
顺式玉米素: 是一种天然存在的细胞分裂素,属于一类促进细胞分裂和生长的植物激素。它是玉米素的两种异构体之一,另一种是反式玉米素。虽然反式玉米素以其高生物活性而闻名,但据报道顺式玉米素的生物学影响较弱。 最近的研究表明顺式玉米素可能具有独特的生理功能,尤其是在生长受限的条件下 .
科学研究应用
顺式玉米素具有广泛的科学研究应用:
化学: 在化学领域,研究顺式玉米素独特的反应性和作为合成其他生物活性化合物的先驱的潜力 .
生物学: 在生物学领域,研究顺式玉米素在调节植物生长和发育中的作用。 已知它会影响根系生长、叶片发育和对环境压力的反应 .
作用机制
顺式玉米素通过与植物中的细胞分裂素受体相互作用来发挥其作用。 它通过与其他植物激素(如脱落酸和吲哚-3-乙酸)之间的复杂串扰来调节各种生理过程 . 顺式玉米素的分子靶标包括细胞分裂素受体和参与细胞分裂素代谢的酶,例如细胞分裂素氧化酶/脱氢酶 .
生化分析
Biochemical Properties
Cis-Zeatin interacts with various enzymes, proteins, and other biomolecules. It displays a low affinity to cytokinin receptors and has lower activity in the classical cytokinin bioassays compared to the trans isomer . Despite this, cis-Zeatin and its riboside regulate plant development and stress .
Cellular Effects
Cis-Zeatin has significant effects on various types of cells and cellular processes. For instance, in rice, it inhibits seminal root elongation and up-regulates cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, cis-Zeatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can be isomerized to trans-zeatin or degraded, depending on the presence of a reducing reagent .
Metabolic Pathways
Cis-Zeatin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, in rice, exogenously supplied cis-Zeatin-riboside is mainly converted into cis-Zeatin derivatives but scarcely into trans-Zeatin derivatives .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 顺式玉米素的合成通常涉及腺嘌呤衍生物的异戊烯基化。 一种合成顺式玉米素的新方法涉及使用 (Z)-4-氯-2-甲基-丁-2-烯-1-醇作为前体 . 该方法为获得高纯度的顺式玉米素提供了一条有价值的途径。
工业生产方法: 与反式玉米素相比,顺式玉米素的工业生产并不常见。生产方法通常涉及从天然存在顺式玉米素的植物材料中提取和纯化。 采用先进的色谱技术将顺式玉米素与其他异构体和杂质分离 .
化学反应分析
反应类型: 顺式玉米素会发生各种化学反应,包括氧化、还原和取代反应。 一个值得注意的反应是 O-葡萄糖基化,其中顺式玉米素被酶顺式玉米素 O-β-D-葡萄糖基转移酶转化为 O-β-D-葡萄糖基-顺式玉米素 .
常用试剂和条件: 顺式玉米素反应中常用的试剂包括用于葡萄糖基化反应的 UDP-葡萄糖和用于光化学异构化的黄素光敏剂 . 这些反应的条件各不相同,有些反应需要特定的 pH 值和温度才能获得最佳产率。
主要产物: 顺式玉米素反应形成的主要产物包括通过异构化形成的 O-β-D-葡萄糖基-顺式玉米素和反式玉米素 . 这些产物具有不同的生物活性,并因其在植物生长和发育中的作用而受到研究。
相似化合物的比较
类似化合物:
反式玉米素: 以其高生物活性及其在促进细胞分裂和生长中的作用而闻名。
N6-(2-异戊烯基)腺嘌呤: 另一种具有显著生物活性的细胞分裂素。
二氢玉米素: 玉米素的氢化形式,具有独特的生物学特性.
独特性: 顺式玉米素在生长受限的条件下积累及其与反式玉米素相比独特的代谢命运使其独一无二。 虽然反式玉米素在促进生长方面更活跃,但顺式玉米素在调节植物对胁迫的反应中起着至关重要的作用 .
属性
IUPAC Name |
(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQTCBAMSWPJD-UQCOIBPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318462 | |
| Record name | cis-Zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32771-64-5 | |
| Record name | cis-Zeatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Zeatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32771-64-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary biological function of cis-zeatin?
A1: Cis-zeatin, like other cytokinins, regulates various aspects of plant growth and development. It plays a role in cell division, shoot and root development, leaf senescence, and responses to environmental stresses. [, , , ]
Q2: How does cis-zeatin interact with its target in plants?
A2: Cis-zeatin is perceived by specific histidine kinase receptors, such as ZmHK1 in maize and, to a lesser extent, AHK4/CRE1/WOL in Arabidopsis. [] Binding of cZ to these receptors initiates a signaling cascade, ultimately leading to changes in gene expression and physiological responses. [, ]
Q3: What is the role of cis-zeatin in plant stress responses?
A4: Cis-zeatin plays a role in plant adaptation to abiotic stresses. In rice, heat stress applied to leaves or roots led to increased cZ levels in different plant parts, suggesting its involvement in systemic stress signaling. [] Additionally, cZ promotes root growth and root hair elongation under phosphate starvation, enhancing nutrient acquisition. []
Q4: What is the molecular formula and weight of cis-zeatin?
A5: The molecular formula of cis-zeatin is C12H15N5O. It has a molecular weight of 245.28 g/mol. []
Q5: How is cis-zeatin structurally different from trans-zeatin?
A6: Both are isomers, differing in the orientation of the hydroxyl group on the N6-side chain. In cis-zeatin, the hydroxyl group is on the same side of the double bond as the adenine ring (Z configuration), while in trans-zeatin, it is on the opposite side (E configuration). [, , ]
Q6: Are there spectroscopic methods to distinguish cis-zeatin from its trans isomer?
A7: Yes, spectroscopic techniques like NMR and IR spectroscopy can differentiate between cis- and trans-zeatin. These methods rely on differences in the chemical environment and vibrational modes caused by the distinct spatial arrangements of atoms in the isomers. [, ]
Q7: How is cis-zeatin biosynthesized in plants?
A8: Cis-zeatin biosynthesis mainly occurs through the degradation of tRNA, which contains cZ ribosides as structural components. [, ] Additionally, some plants may possess specific enzymes that catalyze the formation of cZ from its precursors. []
Q8: Is cis-zeatin converted to trans-zeatin in plants?
A9: While the possibility of direct cZ to tZ conversion has been proposed, studies in rice suggest that such isomerization is a minor pathway. [] Tracer experiments showed limited conversion of cZ-riboside to tZ derivatives, implying a distinct metabolic fate for each isomer. []
Q9: How are cis-zeatin levels regulated in plants?
A10: Like other cytokinins, cZ levels are tightly regulated through a balance of biosynthesis, degradation, and conjugation. Enzymes like cZ-O-glucosyltransferases (cZOGTs) play a role in cZ homeostasis by catalyzing its conjugation to glucose, forming less active forms. []
Q10: What are the potential applications of cis-zeatin in agriculture?
A11: Understanding cZ's role in plant development and stress responses could be leveraged for agricultural improvements. For instance, modulating cZ levels or signaling pathways might enhance crop tolerance to abiotic stresses like drought, salinity, or nutrient deficiency. [, ]
Q11: What are the future directions for cis-zeatin research?
A12: Further research is needed to fully elucidate cZ's mode of action, downstream targets, and interactions with other signaling pathways. This knowledge will be crucial for developing strategies to manipulate cZ activity for agricultural applications and beyond. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



